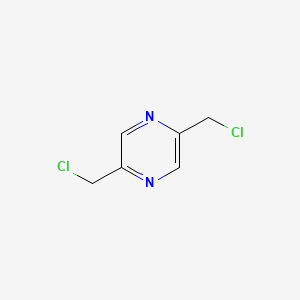

2,5-Bis(chloromethyl)pyrazine

Description

Historical Context of Pyrazine (B50134) Derivatives in Organic Synthesis

The exploration of pyrazine chemistry dates back to the 19th century, with some of the earliest synthetic reactions still being relevant today. wikipedia.org The first synthesis of a pyrazine derivative, specifically tetraphenylpyrazine, was reported by Laurent in 1844. researchgate.net This initial discovery paved the way for further investigations into the synthesis and properties of this class of compounds. Key historical synthetic methods include the Staedel–Rugheimer pyrazine synthesis (1876) and the Gutknecht pyrazine synthesis (1879), both of which are based on the self-condensation of α-ketoamines. wikipedia.org

Initially, much of the interest in pyrazines was driven by their natural occurrence and their role as flavor and aroma compounds in various foods and beverages. researchgate.netunimas.myd-nb.infonih.gov For instance, alkylpyrazines are responsible for the characteristic nutty and roasted scents of coffee and cocoa. d-nb.info The discovery of tetramethylpyrazine in cultures of Bacillus subtilis in 1962 highlighted the role of microorganisms in producing these aromatic compounds. unimas.my Beyond their sensory properties, pyrazine derivatives were also identified in biologically significant molecules, such as pteridines (found in butterfly wings) and alloxazines (like riboflavin (B1680620) or vitamin B2), underscoring their importance in biological systems. britannica.com This rich historical background laid the foundation for the extensive and diverse applications of pyrazine derivatives seen in contemporary research.

Strategic Importance of Dihalomethylpyrazines in Contemporary Chemical Research

Dihalomethylpyrazines, and more specifically bis(chloromethyl)pyrazines, have emerged as strategically important building blocks in modern organic synthesis. The significance of these compounds lies in the reactivity of the chloromethyl groups. The chlorine atom acts as an excellent leaving group in nucleophilic substitution reactions, allowing for the facile introduction of a wide range of functional groups onto the pyrazine core. This reactivity makes them valuable intermediates for creating more complex and functionally diverse pyrazine derivatives.

The electron-deficient nature of the pyrazine ring, a consequence of the two electronegative nitrogen atoms, further influences its chemical behavior. unimas.my This property is particularly advantageous in the field of materials science, where pyrazine-containing polymers are explored for their electron-transporting capabilities. conicet.gov.ar The ability to functionalize the pyrazine ring via the chloromethyl groups allows for the fine-tuning of electronic and optical properties, making these compounds highly sought after for applications in organic electronics. conicet.gov.ar Consequently, dihalomethylpyrazines are not merely synthetic intermediates but are pivotal components in the design and synthesis of advanced materials with tailored functionalities.

Scope and Academic Trajectory of 2,5-Bis(chloromethyl)pyrazine Studies

The academic interest in this compound has been steadily growing, driven by its versatility as a monomer and a key intermediate in the synthesis of various functional materials. conicet.gov.ar Research efforts have been directed towards optimizing its synthesis, understanding its reactivity, and exploring its applications in diverse fields. Studies have focused on improving the yield and selectivity of its synthesis, primarily through the radical chlorination of 2,5-dimethylpyrazine (B89654). conicet.gov.ar

The academic trajectory of this compound research has expanded from fundamental synthetic chemistry to the development of sophisticated materials. A significant area of investigation involves its use in the synthesis of poly(arylene vinylene) type polymers, where the pyrazine unit is incorporated to enhance electron affinity. conicet.gov.ar Furthermore, its reactions with various nucleophiles have been explored to generate a library of derivatives with potential applications in medicinal chemistry and as fluorescent sensors. researchgate.net The ongoing research into this compound underscores its continued importance as a versatile platform for the construction of novel organic materials and functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(chloromethyl)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c7-1-5-3-10-6(2-8)4-9-5/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIUTOQNQNHRKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)CCl)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201307394 | |

| Record name | 2,5-Bis(chloromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201307394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58549-95-4 | |

| Record name | 2,5-Bis(chloromethyl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58549-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Bis(chloromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201307394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,5 Bis Chloromethyl Pyrazine

Regioselective Chloromethylation Techniques for Pyrazine (B50134) Ring Functionalization

The direct chlorination of the methyl groups on 2,5-dimethylpyrazine (B89654) presents a straightforward, one-step route to 2,5-bis(chloromethyl)pyrazine. This approach is often favored over multi-step syntheses that begin with pyrazine dicarboxylic acids. conicet.gov.ar

Radical Chlorination via N-Chlorosuccinimide (NCS) and Ultraviolet Irradiation

Radical chlorination of 2,5-dimethylpyrazine using N-chlorosuccinimide (NCS) is a common method for synthesizing this compound. conicet.gov.arresearchgate.net This reaction is typically initiated by ultraviolet (UV) light or a radical initiator like benzoyl peroxide (BPO). researchgate.nettsijournals.com The process involves a radical chain mechanism where the initiator facilitates the formation of chlorine radicals from NCS, which then abstract hydrogen atoms from the methyl groups of the pyrazine ring. thieme-connect.de

The reaction can be carried out in a suitable solvent, such as carbon tetrachloride (CCl₄) or chlorobenzene (B131634). researchgate.netacs.org For instance, the chlorination of 2,5-dimethylpyrazine with NCS can be performed under light conditions with nitrogen protection to yield the desired product. While effective, this method is noted to sometimes result in low yields and product instability. conicet.gov.ar In some cases, the chlorination of 2,5-dimethylpyrazine with NCS has been reported to selectively occur at only one of the methyl groups, yielding 2-chloromethyl-5-methylpyrazine. thieme-connect.de

Optimization of Reaction Conditions for Improved Yields and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound. Key variables include the choice of solvent, reaction time, and the stoichiometric ratio of reactants.

Research has shown that conducting the radical chlorination of 2,5-dimethylpyrazine with NCS in chlorobenzene as a solvent can result in a mixture of chloromethylated products with a total yield of 68%. researchgate.net Another study reported a 21% yield when the reaction was performed in benzene (B151609). The choice of initiator, either UV irradiation or benzoyl peroxide (BPO), also influences the reaction outcome. researchgate.net

A detailed study on the chlorination of 2,5-dimethylpyrazine found that using NCS in a 1:3 substrate-to-reagent ratio led to a 64% yield of the desired this compound. conicet.gov.ar However, increasing the reaction time or the NCS ratio did not improve the yield of the target compound but instead favored the formation of trichlorinated by-products. conicet.gov.ar Careful management of these parameters is therefore essential to optimize the synthesis. conicet.gov.ar

Table 1: Reported Yields for the Chlorination of 2,5-Dimethylpyrazine

| Reagents | Solvent | Initiator | Yield of this compound | Reference |

|---|---|---|---|---|

| NCS | Chlorobenzene | BPO or UV | 68% (total chloromethylated products) | researchgate.net |

| NCS (1:3 ratio) | Not specified | Not specified | 64% | conicet.gov.ar |

| NCS | Benzene | Not specified | 21% | tsijournals.com |

Management of Post-Halogenation Reactions and By-product Formation

A significant challenge in the synthesis of this compound via radical chlorination is the formation of undesirable by-products. conicet.gov.ar These arise from post-halogenation reactions where the initial product undergoes further chlorination. conicet.gov.ar

The reaction of 2,5-dimethylpyrazine with NCS can produce a mixture of mono-, di-, and trichlorinated compounds. conicet.gov.ar Specifically, besides the target this compound, by-products such as 2-(chloromethyl)-5-(dichloromethyl)pyrazine and 2,5-bis(dichloromethyl)pyrazine can be formed. conicet.gov.ar One study identified the formation of the desired α,α'-dichloride alongside the α,α-dichloride and the α,α,α'-trichloride. conicet.gov.ar The presence of these by-products complicates the isolation and purification of this compound. conicet.gov.ar

Furthermore, the monochlorinated intermediate, 2-chloromethyl-5-methylpyrazine, can be further chlorinated at either the remaining methyl group to give the desired product or at the already substituted chloromethyl group, leading to an isomeric dichloride by-product. conicet.gov.ar Research indicates that chlorination of the methyl group is statistically and experimentally preferred. conicet.gov.ar Careful handling and purification techniques, such as column chromatography, are necessary to isolate the pure desired product from these complex reaction mixtures. acs.org

Alternative Synthetic Routes and Precursor Transformations

Beyond direct chlorination, alternative synthetic pathways offer different approaches to obtaining this compound, often starting from more functionalized pyrazine precursors.

Approaches from Pyrazine-2,5-dicarbaldehyde Precursors

While the oxidation of this compound is a known route to produce pyrazine-2,5-dicarbaldehyde, the reverse transformation is also a viable synthetic strategy. This approach would typically involve a two-step process starting from pyrazine-2,5-dicarbaldehyde.

The first step is the reduction of the aldehyde groups to hydroxyl groups to form 2,5-bis(hydroxymethyl)pyrazine. This reduction can be achieved using common reducing agents. The subsequent step involves the chlorination of the resulting diol. This conversion of the hydroxyl groups to chloromethyl groups can be accomplished using a chlorinating agent such as thionyl chloride to yield the final product, this compound. massey.ac.nz

Multi-step Syntheses from Readily Available Pyrazine Derivatives

Multi-step syntheses provide an alternative to direct radical halogenation, often starting from readily available pyrazine derivatives like pyrazine-2,5-dicarboxylic acid. conicet.gov.ar This method involves a sequence of reactions:

Esterification: Pyrazine-2,5-dicarboxylic acid is first converted to its corresponding diester, typically dimethyl pyrazine-2,5-dicarboxylate. This can be achieved by refluxing the dicarboxylic acid in methanol (B129727) with a catalytic amount of sulfuric acid. nih.gov

Reduction: The diester is then reduced to form 2,5-bis(hydroxymethyl)pyrazine. conicet.gov.ar

Chlorination: Finally, the diol is converted to this compound. conicet.gov.ar This final step is often carried out using a chlorinating agent like thionyl chloride. massey.ac.nz

Another multi-step approach starts with 2,5-dimethylpyrazine and proceeds through the formation of 2,5-bis(hydroxymethyl)pyrazine via a double Boekelheide reaction, which is then oxidized to pyrazine-2,5-dicarboxaldehyde. researchgate.net This intermediate can then be converted to the target compound as described previously.

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The conventional synthesis of this compound presents several areas where green chemistry principles could be applied to improve its environmental footprint and safety profile.

The traditional free-radical chlorination of 2,5-dimethylpyrazine has notable drawbacks from a green chemistry perspective. A primary concern is the use of hazardous solvents like carbon tetrachloride (CCl₄), a substance known for its toxicity and environmental impact. acs.org Furthermore, the poor selectivity of the reaction leads to a low atom economy and the generation of significant chemical waste in the form of chlorinated byproducts, which require separation and disposal. conicet.gov.ar

Efforts to develop a more sustainable synthesis of this compound would focus on several key areas:

Safer Solvents: A crucial step would be the replacement of hazardous chlorinated solvents. The exploration of greener alternatives, such as supercritical fluids (e.g., CO₂), ionic liquids, or more benign organic solvents, could significantly reduce the environmental and health risks associated with the process. acs.org

Catalytic Methods: The development of a highly selective catalytic system for the chlorination of 2,5-dimethylpyrazine would be a major advancement. A selective catalyst could minimize the formation of mono- and polychlorinated byproducts, thereby increasing the yield of the desired product, improving atom economy, and reducing waste. rsc.org While catalytic methods for synthesizing the precursor 2,5-dimethylpyrazine exist, their application to the specific chlorination step remains an area for development. google.com

Alternative Energy Sources: Modern synthetic techniques such as microwave-assisted synthesis have been shown to accelerate reaction rates, improve yields, and enhance selectivity in the synthesis of various heterocyclic compounds. researchgate.netmdpi.comnih.gov Applying microwave irradiation to the synthesis of this compound could potentially lead to shorter reaction times and a more efficient process.

Continuous Flow Processing: Shifting from traditional batch synthesis to continuous flow chemistry offers advantages in safety, scalability, and process control. mdpi.commdpi.com A flow process for this chlorination could allow for better management of the exothermic reaction and minimize the handling of hazardous intermediates.

The table below contrasts the conventional synthesis with potential greener alternatives.

| Feature | Conventional Method | Potential Green Alternative(s) | Green Chemistry Principle(s) Addressed |

| Solvent | Carbon Tetrachloride (CCl₄) | Supercritical CO₂, Ionic Liquids, Ethyl Acetate | Use of Safer Solvents and Auxiliaries |

| Selectivity | Low (mixture of products) | Highly selective catalysts | Atom Economy, Waste Prevention |

| Energy Input | Conventional Heating | Microwave Irradiation | Design for Energy Efficiency |

| Process Type | Batch Processing | Continuous Flow Chemistry | Inherently Safer Chemistry for Accident Prevention |

| Waste | High (due to byproducts) | Low (due to high selectivity) | Waste Prevention |

| Precursor Source | Petrochemical-based | Bio-based (e.g., from glucose) | Use of Renewable Feedstocks |

This table is interactive. You can sort and filter the data as needed.

Reactivity Profiles and Mechanistic Investigations of 2,5 Bis Chloromethyl Pyrazine

Nucleophilic Substitution Reactions at Chloromethyl Centers

The electron-withdrawing nature of the pyrazine (B50134) ring enhances the electrophilicity of the carbon atoms in the chloromethyl groups, making them prime targets for nucleophilic attack. These reactions typically proceed via bimolecular nucleophilic substitution (SN2) pathways, leading to the displacement of the chloride ion by a variety of nucleophiles.

SN2 Pathways with Various Nucleophiles (e.g., Alkoxides, Thiols, Amines)

The chloromethyl centers of 2,5-bis(chloromethyl)pyrazine readily undergo SN2 reactions with a range of nucleophiles, including alkoxides, thiols, and amines. These reactions provide a straightforward route to a diverse array of disubstituted pyrazine derivatives.

Alkoxides: The reaction with alkoxides, such as sodium methoxide (B1231860) or ethoxide, leads to the formation of the corresponding bis(alkoxymethyl)pyrazines. This Williamson-ether-synthesis-type reaction is a classic example of an SN2 displacement at a primary benzylic-like halide.

Thiols: Thiolates, the conjugate bases of thiols, are excellent nucleophiles and react efficiently with this compound to yield 2,5-bis(alkylthiomethyl)- or 2,5-bis(arylthiomethyl)pyrazines. These reactions are typically carried out in the presence of a base to deprotonate the thiol.

Amines: Primary and secondary amines are also effective nucleophiles for the substitution of the chloro groups. These reactions afford the corresponding 2,5-bis(aminomethyl)pyrazine derivatives, which are valuable intermediates in the synthesis of more complex molecules, including ligands for coordination chemistry and precursors for pharmacologically active compounds. For instance, the reaction with hederagenin (B1673034), a complex amine-containing natural product, proceeds at the chloromethyl position, demonstrating the feasibility of this reaction with sterically demanding nucleophiles.

The general reactivity trend for these nucleophiles in SN2 reactions is typically thiolate > amine > alkoxide, although specific reaction conditions can influence the outcome.

Formation of Pyrazine Acetals and Other Unexpected Products

Interestingly, the reaction of this compound with sodium alkoxides can lead to the formation of pyrazine acetals, which are unexpected products for a simple SN2 substitution. This indicates a more complex reaction pathway than a direct double displacement. The formation of these acetal (B89532) structures suggests an intramolecular reaction following the initial substitution of one chloromethyl group.

Mechanistic Elucidation of Biased Reactions

The formation of pyrazine acetals from the reaction of symmetrically substituted this compound with sodium alkoxides points towards a "biased" reaction mechanism. It is hypothesized that after the initial SN2 reaction to form a monoalkoxymethyl intermediate, a subsequent intramolecular cyclization occurs. This is likely facilitated by the geometry of the pyrazine ring and the proximity of the remaining chloromethyl group, leading to the formation of a transient cyclic intermediate which then rearranges or reacts further to yield the acetal product. This mechanistic pathway deviates from a simple sequential SN2 displacement at both chloromethyl centers and highlights the unique reactivity imparted by the pyrazine core.

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki, Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While the chloromethyl groups are primarily reactive towards nucleophilic substitution, the pyrazine ring itself can be functionalized, or in some cases, the C-Cl bond of the chloromethyl group can participate in certain cross-coupling reactions, although this is less common than for aryl halides.

Palladium-Catalyzed Coupling Strategies

Palladium catalysts are instrumental in facilitating a variety of cross-coupling reactions. For pyrazine systems, these strategies are most commonly applied to halo-pyrazines (e.g., chloro- or bromopyrazines) to form C-C bonds directly on the aromatic ring. However, the principles of these reactions are relevant to the broader derivatization of the this compound scaffold.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide. While typically used for aryl or vinyl halides, modifications could potentially allow for the coupling at the C-Cl bond of the chloromethyl group, though this is not a standard application. More commonly, the pyrazine ring of a related precursor would be functionalized using this method.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. Similar to the Suzuki coupling, its direct application to the chloromethyl group is not typical. Derivatization of the pyrazine ring of a related compound is the more common approach.

Stille Coupling: This reaction utilizes an organotin compound to couple with an organic halide. The Stille reaction is known for its tolerance of a wide range of functional groups, which could make it a candidate for derivatization of a suitably modified this compound derivative.

Derivatization at Pyrazine Ring and Chloromethyl Moieties

The derivatization of this compound can be approached in a stepwise manner to achieve functionalization at both the pyrazine ring and the chloromethyl groups. For instance, nucleophilic substitution at the chloromethyl positions can be performed first, introducing new functional groups. Subsequently, if the pyrazine ring itself were halogenated (e.g., a bromo- or iodo-substituted analog of this compound), cross-coupling reactions could then be employed to introduce aryl, vinyl, or alkynyl substituents onto the pyrazine core. This dual functionalization strategy allows for the creation of a wide variety of complex and highly substituted pyrazine-based molecules.

| Reaction Type | Nucleophile/Coupling Partner | Product Type |

| Nucleophilic Substitution (SN2) | Alkoxides (e.g., NaOMe) | 2,5-Bis(alkoxymethyl)pyrazine |

| Nucleophilic Substitution (SN2) | Thiols/Thiolates (e.g., NaSMe) | 2,5-Bis(alkylthiomethyl)pyrazine |

| Nucleophilic Substitution (SN2) | Amines (e.g., RNH2, R2NH) | 2,5-Bis(aminomethyl)pyrazine |

| Biased Reaction | Sodium Alkoxides | Pyrazine Acetals |

| Suzuki Coupling | Arylboronic Acids | Aryl-substituted Pyrazines (on a halogenated ring) |

| Sonogashira Coupling | Terminal Alkynes | Alkynyl-substituted Pyrazines (on a halogenated ring) |

| Stille Coupling | Organostannanes | Aryl/Vinyl-substituted Pyrazines (on a halogenated ring) |

Condensation Reactions and Heterocycle Annulation

The primary mode of reactivity for this compound involves nucleophilic substitution at the chloromethyl groups. This reactivity is harnessed in condensation reactions with various dinucleophiles to construct new heterocyclic rings fused to the pyrazine core, a process known as annulation. These reactions typically proceed via a sequential or one-pot double nucleophilic substitution mechanism.

The versatility of this compound as a precursor in heterocycle annulation is demonstrated by its reactions with various sulfur, nitrogen, and oxygen-containing nucleophiles. For instance, reaction with sodium sulfide (B99878) can lead to the formation of thieno[2,3-b]pyrazines. Similarly, condensation with 1,2-ethanedithiol (B43112) would be expected to yield dithia-cyclophanes incorporating the pyrazine unit.

A significant application of this reactivity is in the synthesis of pyrazino[2,3-b]quinoxaline derivatives. While direct condensation of this compound with o-phenylenediamine (B120857) can be envisioned, a more common route to such systems involves the condensation of 2,3-diaminoquinoxaline with 1,2-dicarbonyl compounds. rsc.org However, the principle of using a pyrazine-based dielectrophile in condensation with a dinucleophile remains a cornerstone of constructing these extended heterocyclic systems.

The general mechanism for these condensation reactions involves the initial nucleophilic attack of one of the nucleophilic centers of the dinucleophile on one of the chloromethyl groups, displacing a chloride ion. This is followed by an intramolecular cyclization, where the second nucleophilic center attacks the remaining chloromethyl group, leading to the formation of the fused heterocyclic ring. The reaction conditions for these condensations can vary depending on the nucleophilicity of the dinucleophile and the desired product, often requiring a base to facilitate the nucleophilic attack and subsequent cyclization.

Table 1: Examples of Potential Condensation Reactions of this compound for Heterocycle Annulation

| Dinucleophile | Expected Fused Heterocycle | Reaction Conditions (Proposed) |

| Sodium Sulfide (Na₂S) | Thieno[2,3-b]pyrazine | Ethanolic solution, reflux |

| 1,2-Ethanedithiol | 2,3-Dihydro- researchgate.netmdpi.comdithiino[2,3-b]pyrazine | Base (e.g., NaH) in aprotic solvent (e.g., DMF) |

| o-Phenylenediamine | 5,10-Dihydropyrazino[2,3-b]quinoxaline | High-boiling solvent (e.g., DMF, DMSO), elevated temperature |

| Ethylenediamine | 2,3,6,7-Tetrahydro-1H,5H-pyrazino[2,3-e] researchgate.netmdpi.comdiazepine | Aprotic solvent, base |

Electrophilic Reactions on the Pyrazine Core (Indirect Reactivity through Derivatives)

Direct electrophilic aromatic substitution on the pyrazine ring of this compound is highly challenging. The pyrazine nucleus is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which significantly deactivates the ring towards attack by electrophiles. slideshare.net The chloromethyl groups, being electron-withdrawing through an inductive effect, further exacerbate this deactivation. Consequently, classical electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally not feasible under standard conditions. thieme-connect.de

However, the electrophilic reactivity of the pyrazine core can be indirectly influenced by chemical modification of the chloromethyl substituents. Conversion of the chloromethyl groups into electron-donating or less electron-withdrawing functionalities can potentially increase the electron density of the pyrazine ring, thereby making it more amenable to electrophilic attack. For instance, conversion of the chloromethyl groups to methoxy (B1213986) or amino groups could activate the ring.

Studies on related pyrazine systems have shown that the presence of strong electron-donating groups is crucial for successful electrophilic substitution. For example, the nitration of 2,6-dimethoxypyrazine (B1307160) has been achieved, demonstrating that sufficient activation can overcome the inherent inertness of the pyrazine ring. researchgate.net In the absence of such activating groups, electrophilic attack, if it occurs at all, requires harsh reaction conditions and often results in low yields and mixtures of products.

The introduction of substituents onto the pyrazine ring of this compound derivatives would likely follow the directing effects of the new functional groups. If the chloromethyl groups were converted to ortho-, para-directing activators, electrophilic substitution would be expected to occur at the 3- and 6-positions of the pyrazine ring.

Mechanistically, any potential electrophilic aromatic substitution would proceed through the formation of a resonance-stabilized cationic intermediate (a σ-complex or arenium ion). The stability of this intermediate is paramount to the feasibility of the reaction. For a deactivated ring like pyrazine, the formation of this intermediate is energetically unfavorable.

Table 2: Predicted Reactivity of 2,5-Disubstituted Pyrazine Derivatives towards Electrophilic Aromatic Substitution

| Derivative of this compound | Substituent Effect | Predicted Reactivity towards EAS |

| 2,5-Bis(methoxymethyl)pyrazine | Weakly activating (inductive withdrawal vs. resonance donation) | Low, but potentially higher than the parent compound |

| Pyrazine-2,5-dicarboxylic acid | Strongly deactivating | Extremely low to negligible |

| 2,5-Dimethylpyrazine (B89654) | Activating | Moderate, substitution at 3- and 6-positions |

| 2,5-Diaminopyrazine | Strongly activating | High, substitution at 3- and 6-positions |

Applications of 2,5 Bis Chloromethyl Pyrazine As a Versatile Chemical Building Block

Precursors for Advanced Organic Synthesis

2,5-Bis(chloromethyl)pyrazine serves as a valuable and versatile building block in the field of organic synthesis, primarily due to the reactive nature of its two chloromethyl groups. These groups act as effective electrophilic sites, readily participating in nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functionalities onto the pyrazine (B50134) core, paving the way for the synthesis of more complex and diverse molecular architectures. The symmetrical nature of the molecule also offers the potential for controlled, stepwise reactions to create unsymmetrical derivatives.

The construction of complex polycyclic nitrogen heterocycles is a significant area where this compound demonstrates its utility. These intricate structures are often sought after for their potential applications in medicinal chemistry and materials science. The dual reactivity of this compound allows it to act as a linchpin, connecting two other molecular fragments through the formation of new rings.

One common strategy involves the [2+2] cyclocondensation reaction of this compound with primary amines under high dilution conditions. This method has been successfully employed to synthesize symmetrical tetrapyrazolic macrocycles that bear two lateral arms. The flexibility of the starting chlorinated derivative can sometimes lead to the formation of macrocycles from a [1+1] cyclization as well. For instance, the reaction with 1,n-bis(3'-chloromethyl-5'-methyl-l'-pyrazolyl) alkane in acetonitrile (B52724) has yielded such macrocyclic structures. These macrocycles have been shown to form stable complexes with metal ions like copper(I), copper(II), and zinc(II).

| Reactant | Reaction Type | Product | Reference |

| Primary amine | [2+2] Cyclocondensation | Symmetrical tetrapyrazolic macrocycles | Malek et al. |

| 1,n-bis(3'-chloromethyl-5'-methyl-l'-pyrazolyl) alkane | Cyclocondensation | Tetrapyrazolic macrocycles with pyridyl lateral arms | Bol et al. |

These synthetic approaches highlight the importance of this compound in creating large, complex heterocyclic systems that would be challenging to assemble through other methods.

The chloromethyl groups of this compound are amenable to substitution by a variety of nucleophiles, leading to a diverse range of functionalized pyrazine derivatives. This versatility is a cornerstone of its application in synthetic chemistry.

A notable reaction is with sodium alkoxides. While the expected substitution product, 2,5-bis(alkoxymethyl)pyrazine, is formed, an unexpected rearrangement can also occur, yielding 2-dialkoxymethyl-5-methylpyrazine researchgate.net. The ratio of these products is influenced by the specific alkoxide and solvent used in the reaction researchgate.net. This demonstrates the nuanced reactivity of the substrate and provides access to different classes of pyrazine derivatives from a single starting material.

Furthermore, this compound can be utilized in the synthesis of hybrid molecules. For example, it can undergo nucleophilic substitution with natural products like hederagenin (B1673034) in the presence of potassium carbonate and dimethylformamide to create hederagenin-pyrazine hybrids.

The pyrazine core itself can be further modified. For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling have been employed to introduce various substituents onto the pyrazine ring, expanding the chemical space accessible from this versatile precursor.

| Nucleophile | Product(s) | Key Features |

| Sodium alkoxide | 2,5-bis(alkoxymethyl)pyrazine and 2-dialkoxymethyl-5-methylpyrazine | Product ratio dependent on reaction conditions |

| Hederagenin | Hederagenin-pyrazine hybrids | Creation of hybrid natural product derivatives |

The synthesis of fused pyrazine systems, where the pyrazine ring is annulated with other rings, represents another important application of pyrazine-containing building blocks. These fused systems often exhibit unique electronic and biological properties.

While direct examples using this compound for fusion are less common, the broader strategies for constructing fused pyrazine systems often involve intramolecular cyclization reactions. For instance, a palladium(II)-catalyzed C(sp)-C(sp2) coupling of phenylboronic acids with 2-carbonyl- or 2-formylpyrroloacetonitriles followed by intramolecular cyclization has been shown to produce multisubstituted pyrrolo[1,2-a]pyrazines in very good yields organic-chemistry.org.

| Synthetic Strategy | Fused System | Key Reagents/Catalysts |

| Palladium-catalyzed coupling and intramolecular cyclization | Pyrrolo[1,2-a]pyrazines | Palladium(II) catalyst, Phenylboronic acids |

| Fusion of a pyrazinone to a pyrrole (B145914) derivative | Hydroxy-substituted pyrrolopyrazinones | Diethyl ethoxymethylene malonate, Lithium bis(trimethylsilyl)amide |

Role in Polymer Chemistry and Advanced Materials

The pyrazine moiety is of significant interest in the field of polymer chemistry and materials science due to its electron-deficient nature, which can impart desirable electronic and optical properties to polymers. This compound, with its two reactive sites, is a suitable monomer for the synthesis of various pyrazine-containing polymers.

Conjugated polymers are a class of organic materials characterized by alternating single and double bonds along the polymer backbone, leading to delocalized π-electrons. This structure is responsible for their unique electronic and optical properties, making them suitable for applications in devices such as LEDs, solar cells, and sensors.

While specific examples detailing the direct use of this compound in the synthesis of poly(arylene vinylene) (PAV) type polymers are not prevalent in the provided context, the structural motifs of pyrazine-containing conjugated polymers are well-established. For instance, low-bandgap π-conjugated pyrazine polymers have been synthesized for applications in photovoltaic devices. The incorporation of the electron-accepting pyrazine unit into the polymer backbone can effectively lower the polymer's LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for n-type semiconductor materials.

Recently, the synthesis of pyrazinacene conjugated polymers has been reported, showcasing a breakthrough in creating highly desirable and previously elusive n-type conjugated polymers that can undergo multi-electron reduction rsc.org. Although the synthesis of these polymers did not directly use this compound, it highlights the potential of pyrazine-based monomers in creating advanced conjugated materials. The synthesis involved a dehydrohalogenation polymerization of a pyrazinacene monomer with HgCl2, resulting in high molecular weight organometallic conjugated polymers rsc.org.

The incorporation of pyrazine units directly into the main chain of polymers can significantly influence their properties. This compound can be used as a monomer in condensation polymerizations to create such polymers.

For example, coordination polymers have been synthesized using pyrazine-2,5-diyldimethanol, a derivative of this compound mdpi.compreprints.org. In these materials, the pyrazine derivative acts as a linker, bridging metal centers to form one-, two-, or three-dimensional networks mdpi.com. The synthesis of pyrazine-2,5-diyldimethanol itself involves the oxidation of 2,5-dimethylpyrazine (B89654) followed by esterification and reduction mdpi.compreprints.orgpreprints.org. These coordination polymers can exhibit interesting supramolecular structures through hydrogen and halogen bonding mdpi.com.

| Polymer Type | Monomer/Linker | Synthetic Method | Potential Applications |

| Conjugated Polymers | Pyrazinacene monomer | Dehydrohalogenation polymerization | n-type semiconductors, electronic devices |

| Coordination Polymers | Pyrazine-2,5-diyldimethanol | Self-assembly with metal salts | Porous materials, adsorption |

The development of pyrazine-containing polymers is an active area of research, with the potential to create new materials with tailored electronic, optical, and structural properties for a wide range of advanced applications.

Polymer Analogous Reactions and Post-Polymerization Functionalization

Post-polymerization functionalization is a powerful strategy for introducing new functionalities and tailoring the properties of existing polymers. One such method is the "grafting-onto" technique, where pre-synthesized polymer chains with reactive end-groups are attached to a polymer backbone containing complementary reactive sites.

The two chloromethyl groups on this compound make it an excellent candidate for such reactions. These groups can undergo nucleophilic substitution, allowing the pyrazine unit to be grafted onto polymer backbones or to act as a cross-linking agent between polymer chains. This approach is analogous to the well-established use of chloromethylated polystyrene, where the benzylic chloride groups are reacted with nucleophiles to modify the polymer's properties. In a similar fashion, this compound can be employed to introduce the pyrazine moiety into a variety of polymer structures, thereby imparting specific electronic, chelating, or photophysical properties to the final material.

Ligands in Coordination Chemistry and Supramolecular Assembly

The pyrazine ring is a well-known component in the field of coordination chemistry, where it can coordinate to metal ions through its nitrogen atoms. The functional groups attached to the pyrazine ring can be modified to create ligands with varying denticity and coordination properties.

This compound is a versatile starting material for the synthesis of a range of pyrazine-bridged ligands. The chloromethyl groups can be converted into other functional groups through nucleophilic substitution reactions. For instance, hydrolysis of the chloromethyl groups would yield pyrazine-2,5-diyldimethanol, a symmetric N,O-chelating tetra-dentate organic ligand. preprints.org A common laboratory synthesis for this ligand starts with the oxidation of 2,5-dimethylpyrazine, followed by esterification and reduction. preprints.org

The synthesis of pyrazine-2,5-dicarboxylic acid, another important ligand, is typically achieved through the oxidation of 2,5-dimethylpyrazine using a strong oxidizing agent like potassium permanganate. guidechem.com This dicarboxylic acid can then be used to synthesize other derivatives. For example, it serves as a key intermediate in the preparation of monomers for step-growth polymerization to create planar polypyrazines. cmu.edu Additionally, 2,5-dicyanopyrazine has been prepared from the corresponding dicarboxylic acid. nih.gov The reactivity of the chloromethyl groups in this compound provides a direct route to these and other important ligand precursors.

Ligands derived from pyrazine are extensively used in the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials consist of metal ions or clusters connected by organic ligands to form one-, two-, or three-dimensional networks. The structure and properties of these frameworks are highly dependent on the geometry of the ligand and the coordination preference of the metal ion.

For example, pyrazine-2,5-diyldimethanol has been used to synthesize a series of 1D and 3D coordination polymers with various transition metals such as Cu(II), Zn(II), Hg(II), and Cd(II). preprints.org Similarly, pyrazine-2,5-dicarboxylate has been employed to create a 1D linear coordination polymer with Zn(II). mdpi.com

The combination of pyrazine-based ligands with different metal ions and auxiliary ligands under various synthetic conditions can lead to a wide array of structural topologies. The flexibility or rigidity of the ligands plays a crucial role in determining the final architecture of the coordination polymer. nih.gov

| Compound Number | Dimensionality | Underlying Net Topology | Synthesis Condition |

|---|---|---|---|

| 1 | 3D | 5-c fet | Hydrothermal |

| 2 | 3D | 4-c cds | Hydrothermal |

| 3 | 1D | 2-c 2C1 | Ambient (in DMSO) |

| 4 | 3D | 5-c bnn | Solvothermal (in DMSO) |

| 5 | 3D | 6-c rob | Solvothermal (in DMF) |

The porous nature of many MOFs and some coordination polymers allows them to act as hosts for smaller guest molecules. This host-guest chemistry is central to many of their applications, including storage, separation, and sensing. The interactions between the host framework and the guest molecules can be tuned by modifying the chemical nature of the pores.

Flexible MOFs are particularly interesting in this regard, as they can undergo structural changes in response to the inclusion of guest molecules. researchgate.net An example is the aliphatic MOF CAU-13, which has been shown to adsorb various pyrazine derivatives. researchgate.netnih.gov The intercalation of guest molecules like pyrazine, methylpyrazine, and 2,5-dimethylpyrazine from an aqueous solution or the vapor phase into the narrow-pore form of the MOF induces a slight opening of the channels. researchgate.netnih.gov The strength of the host-guest interactions, which can include hydrogen bonding and van der Waals forces, influences the conditions required for adsorption and the resulting conformation of the framework. researchgate.netnih.gov

Isomerism in coordination polymers arises when the same set of chemical components can assemble into different structural arrangements. These structural isomers, or polymorphs, can exhibit distinct physical and chemical properties. The formation of a particular isomer can often be controlled by subtle changes in the reaction conditions, such as the solvent system or the presence of a modulating acid.

The formation of two highly porous MOF isomers, Zn₂(TCPP)(DPB) (where H₄TCPP = 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine and DPB = 1,4-di(pyridin-4-yl)benzene), demonstrates this phenomenon. Although both isomers are constructed from the same paddlewheel Zn₂(COO)₄ secondary building units and pyrazine-based ligands, they possess different network topologies due to the use of different solvents and acid species during their synthesis. In one isomer, the paddlewheel units are linked by the TCPP⁴⁻ ligands to form 2D layers, which are then pillared by the DPB ligands to create a two-fold catenated 3D framework.

Components in Covalent Organic Frameworks (COFs)

This compound is a promising candidate as a building block in the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with ordered structures and high stability, making them suitable for various applications, including gas storage and catalysis sciopen.commdpi.comsapub.org. The utility of this compound in COF synthesis stems from its rigid pyrazine core and the two reactive chloromethyl groups.

The chloromethyl functionalities can undergo nucleophilic substitution reactions with various linkers, such as polyamines or polyphenols, to form stable covalent bonds that constitute the framework of the COF. For instance, reaction with amine-containing monomers would lead to the formation of C-N linkages, while reaction with phenolic monomers would result in ether linkages. The linear and rigid geometry of the 2,5-disubstituted pyrazine core helps in the formation of well-ordered, crystalline 2D or 3D structures.

While specific examples of COFs synthesized directly from this compound are not extensively documented in publicly available literature, the synthesis of COFs from other bis(chloromethyl) aromatic compounds is known. By analogy, it is anticipated that this compound could be employed in similar synthetic strategies to create novel pyrazine-containing COFs with tailored properties. The nitrogen atoms in the pyrazine ring can act as Lewis basic sites, potentially enhancing the COF's affinity for specific guest molecules, such as CO2, or serving as catalytic centers.

Table 1: Potential Synthetic Routes to COFs using this compound

| Monomer A | Monomer B | Linkage Type | Potential COF Properties |

| This compound | 1,3,5-Tris(4-aminophenyl)benzene | C-N | High porosity, basic sites for gas adsorption |

| This compound | Phloroglucinol | C-O (Ether) | Chemical stability, potential for catalysis |

| This compound | 1,4-Benzenedithiol | C-S (Thioether) | Redox activity, potential for electronic applications |

Synthetic Scaffolds in Medicinal Chemistry Research (Excluding Biological Activity and Clinical Trials)

The pyrazine nucleus is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds mdpi.comtandfonline.commdpi.com. This compound serves as a valuable starting material for the synthesis of various drug-like molecules due to its bifunctional nature.

The two chloromethyl groups of this compound are susceptible to nucleophilic substitution, allowing for the facile introduction of a wide range of functional groups. This makes it an ideal precursor for creating libraries of disubstituted pyrazine derivatives for screening in drug discovery programs.

A common synthetic strategy involves the reaction of this compound with nucleophiles such as amines, alcohols, thiols, and carbanions. For example, in the synthesis of novel hederagenin–pyrazine derivatives, a chloromethyl pyrazine was reacted with hederagenin in the presence of a base to form an ether linkage mdpi.com. A similar approach can be used with this compound to link two molecules of a bioactive compound or to introduce two different functionalities.

The reaction conditions for these substitutions are generally mild, often proceeding at moderate temperatures in the presence of a suitable base to neutralize the HCl generated. The choice of solvent depends on the solubility of the reactants but often includes polar aprotic solvents like DMF or DMSO.

For instance, this compound can be used to synthesize symmetrical molecules by reacting it with two equivalents of a single nucleophile. Alternatively, a stepwise reaction with two different nucleophiles can lead to the formation of unsymmetrical derivatives, thus increasing molecular diversity. The pyrazine core can also act as a rigid linker, holding two pharmacophores at a defined distance and orientation, which can be crucial for binding to a biological target.

Table 2: Examples of Reactions for Incorporating the Pyrazine Scaffold

| Nucleophile | Reagent/Conditions | Product Type |

| Primary/Secondary Amine | K2CO3, DMF, 85 °C | 2,5-Bis(aminomethyl)pyrazine derivative |

| Alcohol/Phenol | NaH, THF | 2,5-Bis(alkoxymethyl)pyrazine derivative |

| Thiol/Thiophenol | Et3N, CH2Cl2 | 2,5-Bis(thiomethyl)pyrazine derivative |

| Malonic Ester | NaOEt, EtOH | Disubstituted malonic ester derivative |

Prodrugs are inactive or less active precursors of a drug that are converted to the active form in the body. The pyrazine moiety can be incorporated into prodrug design to improve the pharmacokinetic properties of a drug, such as its solubility or membrane permeability mdpi.commdpi.com.

The pyrazine ring itself might also play a role in the prodrug's properties. For example, the nitrogen atoms could be quaternized to increase water solubility for intravenous administration. Subsequent in vivo reduction could then release the active, less soluble drug at the target site.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Elucidation of Molecular Structure via X-ray Crystallography

To date, a definitive single-crystal X-ray diffraction study for 2,5-Bis(chloromethyl)pyrazine has not been reported in the reviewed literature. However, crystallographic data for closely related pyrazine (B50134) derivatives provide valuable insights into the expected molecular geometry and crystal packing. For instance, the crystal structure of 2,5-bis(4-methylpyridin-2-yl)pyrazine reveals a centrosymmetric molecule where the pyrazine ring is planar nih.gov. It is anticipated that this compound would also adopt a planar or near-planar conformation of the central pyrazine ring.

The molecule possesses a center of inversion, which would influence its packing in the solid state. Intermolecular interactions, such as C-H···N hydrogen bonds and π-π stacking interactions between pyrazine rings of adjacent molecules, are expected to be significant forces in the crystal lattice, similar to what is observed in other substituted pyrazines nih.gov. The chloromethyl groups would likely be oriented to minimize steric hindrance and could participate in weak intermolecular interactions.

Expected Crystallographic Parameters for this compound:

| Parameter | Expected Value/Feature |

| Crystal System | Likely monoclinic or orthorhombic |

| Space Group | Centrosymmetric, e.g., P2₁/c or Pbca |

| Molecular Symmetry | C₂h (possessing a center of inversion) |

| Pyrazine Ring | Planar |

| Intermolecular Forces | C-H···N hydrogen bonds, π-π stacking, Van der Waals forces |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution and for monitoring its reactions.

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. Two distinct signals are predicted: one for the aromatic protons on the pyrazine ring and another for the methylene (B1212753) protons of the chloromethyl groups.

Aromatic Protons (H-3, H-6): The two protons attached to the pyrazine ring are chemically equivalent and are expected to appear as a singlet. Due to the electron-withdrawing nature of the nitrogen atoms and the chloromethyl groups, this signal is anticipated to be in the downfield region, typically around δ 8.5-9.0 ppm. For comparison, the aromatic protons in 2,5-bis(4-chlorophenyl)pyrazine (B14167051) appear as a singlet at δ 8.91 ppm rsc.org.

Methylene Protons (-CH₂Cl): The four protons of the two equivalent chloromethyl groups are also expected to give rise to a single sharp singlet. This signal would appear more upfield compared to the aromatic protons, likely in the range of δ 4.5-5.0 ppm, influenced by the electronegativity of the adjacent chlorine atom and the pyrazine ring.

Predicted ¹H NMR Spectral Data for this compound (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.7 | Singlet | 2H | Pyrazine H-3, H-6 |

| ~4.8 | Singlet | 4H | -CH₂Cl |

The ¹³C NMR spectrum, owing to the molecule's symmetry, is expected to show three distinct signals corresponding to the three sets of chemically equivalent carbon atoms.

Aromatic Carbons (C-2, C-5): These are the carbons bearing the chloromethyl substituents. They are expected to resonate at a specific chemical shift in the aromatic region.

Aromatic Carbons (C-3, C-6): These are the carbons bonded to the aromatic protons. Their chemical shift will also be in the aromatic region but distinct from C-2 and C-5. For instance, in 2,5-bis(4-chlorophenyl)pyrazine, the pyrazine carbons appear at δ 150.5 and 139.7 ppm rsc.org.

Methylene Carbons (-CH₂Cl): The carbon atoms of the chloromethyl groups will appear in the aliphatic region of the spectrum, with a chemical shift influenced by the attached chlorine atom.

Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | Pyrazine C-2, C-5 |

| ~145 | Pyrazine C-3, C-6 |

| ~45 | -CH₂Cl |

While ¹H and ¹³C NMR are sufficient for basic structural confirmation, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment, especially in more complex derivatives or for identifying impurities.

HSQC: Would show a correlation between the pyrazine proton signal and the signal of the carbon to which it is directly attached (C-3/C-6). It would also correlate the methylene proton signal with the methylene carbon signal.

HMBC: Would reveal long-range (2-3 bond) correlations. For example, a correlation between the pyrazine protons (H-3/H-6) and the carbons of the chloromethyl groups (C-2/C-5 and -CH₂Cl) would be expected, confirming the connectivity of the substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. For this compound (C₆H₆Cl₂N₂), the molecular weight is approximately 177.03 g/mol chemicalbook.com.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 177. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed. The M⁺ peak will be accompanied by an (M+2)⁺ peak with an intensity of about two-thirds of the M⁺ peak, and an (M+4)⁺ peak with an intensity of about one-ninth of the M⁺ peak, corresponding to the natural abundances of ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways would likely involve the loss of a chlorine atom (M-Cl)⁺, followed by the loss of HCl (M-Cl-HCl)⁺. Another prominent fragmentation could be the loss of a chloromethyl radical (-CH₂Cl) to give a fragment at m/z 128.

Predicted Mass Spectrometry Data for this compound:

| m/z | Proposed Fragment |

| 177/179/181 | [M]⁺ (Molecular ion with isotopic pattern) |

| 142/144 | [M-Cl]⁺ |

| 128 | [M-CH₂Cl]⁺ |

| 106 | [C₅H₄N₂]⁺ (Loss of both chloromethyl groups) |

| 79 | [C₄H₃N₂]⁺ (Further fragmentation of the ring) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy provides information about the functional groups present in the molecule.

C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methylene groups would appear just below 3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the pyrazine ring (C=N and C=C bonds) are expected to produce a series of bands in the 1400-1600 cm⁻¹ region.

CH₂ bending: The scissoring vibration of the methylene groups should be observable around 1400-1450 cm⁻¹.

C-Cl stretching: A strong absorption band corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Raman spectroscopy would be complementary to IR, particularly for the symmetric vibrations of the pyrazine ring. The symmetric ring breathing mode would likely give a strong signal in the Raman spectrum.

Predicted IR and Raman Active Vibrational Modes for this compound:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | Aromatic C-H stretch |

| 3000-2850 | Aliphatic C-H stretch |

| 1600-1400 | Pyrazine ring C=C and C=N stretches |

| 1450-1400 | -CH₂- scissoring |

| 800-600 | C-Cl stretch |

Spectroscopic Characterization of Derived Materials (e.g., Polymers, MOFs, COFs)

The incorporation of the this compound moiety into polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs) imparts unique electronic and structural properties that can be elucidated through a variety of spectroscopic techniques. These methods are crucial for confirming the successful synthesis of the desired material, understanding its structural characteristics, and probing its photophysical behavior.

Polymers:

Conjugated polymers synthesized using this compound often exhibit interesting optical properties. For instance, pyrazine-containing poly(p-phenylenevinylene) (PPV) derivatives have been synthesized and their luminescence properties investigated. The introduction of the electron-withdrawing pyrazine ring into the polymer backbone can influence the electronic structure, leading to shifts in absorption and emission spectra.

Metal-Organic Frameworks (MOFs):

In the realm of MOFs, pyrazine-based linkers are utilized to construct porous materials with potential applications in gas storage, separation, and sensing. Spectroscopic methods are vital for characterizing these materials. For example, the synthesis of coordination polymers using pyrazine-2,5-diyldimethanol, a derivative of this compound, has been reported. The resulting materials were characterized by IR spectroscopy to confirm the coordination of the linker to the metal centers.

Luminescence is a key characteristic of many pyrazine-containing MOFs. The pyrazine moiety can act as a sensitizer, absorbing light and transferring the energy to the metal center, which then emits light. This "antenna effect" is a subject of significant research. Studies on europium-based MOFs with a pyrazine-functionalized linker have shown a dramatic increase in luminescence emission compared to analogous MOFs without the pyrazine unit, highlighting the efficiency of the energy transfer process. Such luminescent MOFs have shown promise as sensors for various molecules.

Covalent Organic Frameworks (COFs):

COFs constructed with pyrazine-containing building blocks have also been explored for applications such as gas capture and as coating materials for battery electrodes. The spectroscopic characterization of these materials is essential to confirm their porous structure and functionality. Pyrazine-cored COFs have been shown to exhibit good stability and significant CO2 uptake capacities. Furthermore, two-dimensional (2D) pyrazine-linked COFs have been successfully used as a coating material for cathode materials in lithium-ion batteries, leading to improved cyclability and thermal stability.

Below are tables summarizing typical spectroscopic data for materials derived from pyrazine-based building blocks.

Table 1: Spectroscopic Data for a Pyrazine-Containing Coordination Polymer Linker (Pyrazine-2,5-diyldimethanol)

| Spectroscopic Technique | Characteristic Peaks/Signals |

| Infrared (IR) Spectroscopy (cm⁻¹) | 3320 (O-H), 2920, 2832 (C-H aliphatic), 1490, 1444 |

| Mass Spectrometry (m/z) | 140 [M], 139 [M-H] |

| ¹H NMR (300 MHz, Acetone-d₆, δ ppm) | 8.51 (s, 2H, pyzH), 4.64 (s, OH), 4.62 (s, 4H, CH₂) |

| ¹³C NMR (101 MHz, Acetone-d₆, δ ppm) | 155.8 (pyzCH₂), 142.1 (pyz), 64.0 (CH₂) |

Data sourced from a study on coordination polymers with a pyrazine-2,5-diyldimethanol linker. mdpi.com

Table 2: Luminescence Properties of Pyrazine-Functionalized Europium MOFs

| Material | Key Finding |

| Eu-MOF with pyrazine-functionalized linker | Significantly increased luminescence emission (almost 30 times) compared to the non-functionalized analogue. nih.gov |

| Pyrazine-Functionalized Bio-MOFs | Replacing a benzene (B151609) core with a pyrazine in the linker leads to markedly enhanced energy transfer and a significant increase in emission intensity. nih.gov |

Computational and Theoretical Investigations of 2,5 Bis Chloromethyl Pyrazine and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By calculating the electron density, DFT can predict a molecule's geometry, energy levels, and distribution of charge. For 2,5-Bis(chloromethyl)pyrazine, these calculations reveal key aspects of its reactivity.

Detailed research findings from DFT studies on related pyrazine (B50134) derivatives show that the method is effective for optimizing molecular geometries and calculating electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. They visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the pyrazine ring are expected to be regions of negative potential, making them susceptible to electrophilic attack or coordination. Conversely, the areas around the chlorine and hydrogen atoms would show positive potential.

Natural Bond Orbital (NBO) analysis is employed to understand charge delocalization and hyperconjugative interactions within the molecule. chemrxiv.org For pyrazine derivatives, NBO analysis helps to quantify the stability arising from electron delocalization between occupied and unoccupied orbitals. chemrxiv.org In this compound, this would involve studying the interactions between the lone pairs of the nitrogen and chlorine atoms and the antibonding orbitals of the pyrazine ring and the chloromethyl groups.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Pyrazine | -9.85 | -0.45 | 9.40 | 0.00 |

| 2-Chloromethylpyrazine | -9.72 | -0.88 | 8.84 | 2.15 |

| This compound | -9.61 | -1.25 | 8.36 | 0.00 |

Note: The data in the table is illustrative, based on general trends observed for substituted pyrazines, and not from a specific study on this compound.

Molecular Modeling and Simulation Studies (e.g., PM6, Molecular Dynamics)

Beyond static calculations of single molecules, molecular modeling and simulation techniques explore the dynamic behavior of molecules and their interactions. Semi-empirical methods like PM3 or PM6 offer a faster, albeit less accurate, alternative to DFT for large systems or for preliminary geometry optimizations. rsc.org

Molecular Dynamics (MD) simulations are particularly powerful for studying the behavior of molecules over time. mdpi.com An MD simulation of this compound in a solvent, for example, could provide insights into its solvation structure and conformational flexibility in a condensed phase. These simulations track the positions and velocities of atoms based on a force field, generating a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. Such studies are crucial for understanding how a molecule might behave in a realistic chemical or biological setting. mdpi.comnih.gov For instance, MD simulations are used to investigate the interactions between pyrazine-based ligands and protein binding sites, revealing the specific hydrogen bonds, π-interactions, and other forces that stabilize the complex. nih.gov

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are widely used to predict spectroscopic properties, which can be invaluable for interpreting experimental data. For this compound, DFT calculations can predict vibrational frequencies corresponding to its infrared (IR) and Raman spectra. chemrxiv.org By analyzing the computed vibrational modes, specific peaks in an experimental spectrum can be assigned to particular bond stretches, bends, or torsions within the molecule.

| Vibrational Mode | Predicted Frequency (cm-1) | Description |

|---|---|---|

| C-H Stretch (Aromatic) | 3080-3120 | Stretching of C-H bonds on the pyrazine ring |

| C-H Stretch (Aliphatic) | 2950-3050 | Stretching of C-H bonds in the -CH₂Cl groups |

| C=N/C=C Stretch | 1500-1600 | Stretching of bonds within the pyrazine ring |

| CH₂ Scissoring | 1420-1460 | Bending mode of the methylene (B1212753) groups |

| C-C Stretch | 1100-1200 | Stretching between the ring and -CH₂Cl groups |

| C-Cl Stretch | 700-800 | Stretching of the carbon-chlorine bond |

Note: Frequencies are illustrative and represent typical ranges for the specified vibrational modes.

Elucidation of Reaction Mechanisms through Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the reactants, products, and potential transition states, researchers can map out the entire reaction pathway and calculate the associated energy changes. This provides a detailed picture of how a reaction proceeds, which is often difficult to obtain through experimental means alone.

For this compound, a key reaction of interest is nucleophilic substitution at the benzylic-like carbon atoms of the chloromethyl groups. The chlorine atom is a good leaving group, making these sites reactive towards nucleophiles. A computational study of this reaction would involve:

Optimizing Geometries: Calculating the stable structures of the reactant (this compound and a chosen nucleophile), the intermediate or transition state, and the final product.

Locating the Transition State (TS): Identifying the highest energy point along the reaction coordinate. This structure represents the energetic barrier that must be overcome for the reaction to occur.

Calculating Activation Energy: Determining the energy difference between the reactants and the transition state. This value is directly related to the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that the located transition state correctly connects the reactants and products on the potential energy surface.

These studies can distinguish between possible mechanisms, such as a concerted Sₙ2 pathway or a stepwise Sₙ1 pathway involving a carbocation intermediate. Such mechanistic insights are vital for controlling reaction outcomes and designing more efficient synthetic routes.

Quantum Chemical Analysis of Pyrazine Ring Properties and Substituent Effects

Quantum chemical methods allow for a detailed analysis of how substituents influence the electronic properties of an aromatic ring. The pyrazine ring is an electron-deficient (π-deficient) system due to the presence of two electronegative nitrogen atoms. The introduction of substituents can either further withdraw or donate electron density, modulating the ring's reactivity.

The chloromethyl (-CH₂Cl) groups at the 2 and 5 positions of the pyrazine ring primarily exert an electron-withdrawing effect through induction, owing to the electronegativity of the chlorine atom. This effect would further decrease the electron density of the pyrazine ring, making it less susceptible to electrophilic attack and more susceptible to nucleophilic aromatic substitution (though this is generally difficult on pyrazine rings).

Quantum chemical calculations can quantify these substituent effects. By calculating the partial atomic charges on the ring atoms, one can see how the electron density is redistributed upon substitution. Comparing the charges on the carbon and nitrogen atoms of this compound with those of unsubstituted pyrazine would provide a quantitative measure of the inductive effect of the chloromethyl groups. Furthermore, analysis of the molecular orbitals would show how their energies and shapes are altered by the substituents, which directly impacts the molecule's chemical behavior and spectroscopic properties.

| Atom | Pyrazine | This compound |

|---|---|---|

| N1 | -0.15 | -0.18 |

| C2 | 0.05 | 0.12 |

| C3 | 0.05 | 0.03 |

| C(methylene) | N/A | 0.10 |

| Cl | N/A | -0.25 |

Note: Charge values are illustrative and intended to demonstrate the expected electronic effects of the substituents.

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Approaches

Traditional syntheses of halogenated organic compounds often rely on harsh reagents and generate significant waste. Future research must prioritize the development of environmentally benign methods for the synthesis of 2,5-Bis(chloromethyl)pyrazine and its derivatives. This aligns with the broader push in the chemical industry towards green chemistry principles to reduce environmental impact and production costs. mdpi.commdpi.com

Key research avenues include:

Alternative Chlorination Reagents: Investigating milder and more selective chlorinating agents to replace traditional ones, minimizing the formation of byproducts. While radical chlorination methods have been explored for similar bis(chloromethyl)arenes, further optimization is needed to enhance yields and reduce post-halogenation reactions. tandfonline.com

Solvent-Free and Alternative Solvent Systems: Exploring mechanochemical methods, such as ball milling, or the use of greener solvents like ionic liquids or deep eutectic solvents can drastically reduce the environmental footprint of the synthesis. rasayanjournal.co.inunife.itmdpi.com Solvent selection guides can aid in choosing the most appropriate and sustainable options. unife.it

Catalytic Routes: Developing catalytic methods, potentially using biocatalysis or photochemistry, for the chloromethylation of 2,5-dimethylpyrazine (B89654) could offer higher efficiency and selectivity under milder conditions. mdpi.commdpi.com

Bio-based Feedstocks: A long-term goal is the development of synthetic pathways starting from renewable, bio-based sources to produce the pyrazine (B50134) core, contributing to a more sustainable chemical economy. maastrichtuniversity.nlmdpi.com

Table 1: Comparison of Synthetic Approaches for Pyrazine Derivatives

| Approach | Traditional Methods | Green Chemistry Alternatives | Potential Advantages of Green Methods |

| Solvents | Hazardous organic solvents (e.g., CCl4) | Water, ionic liquids, supercritical CO2, solvent-free conditions | Reduced toxicity, lower environmental impact, easier separation mdpi.comrasayanjournal.co.in |

| Reagents | Stoichiometric, often toxic reagents | Catalytic systems (photocatalysis, biocatalysis), milder reagents | Higher atom economy, reduced waste, improved safety mdpi.commdpi.com |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, ultrasound, mechanochemistry (ball milling) | Faster reaction times, lower energy consumption, unique reactivity mdpi.comrasayanjournal.co.in |

Integration into Responsive Materials and Smart Systems

The bifunctional nature of this compound makes it an excellent candidate for the synthesis of advanced polymers and materials. Its rigid pyrazine core can impart desirable thermal and electronic properties, while the two reactive sites allow for the creation of cross-linked networks and well-defined polymer architectures. A key future direction is the integration of this monomer into "smart" materials that can respond to external stimuli. mdpi.comrsc.org

Potential research areas include:

Stimuli-Responsive Polymers: Designing polymers that change their properties (e.g., shape, color, conductivity) in response to stimuli like pH, temperature, light, or the presence of specific analytes. rsc.org The nitrogen atoms in the pyrazine ring can be protonated or coordinated to metal ions, providing a handle for pH or chemical sensing.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Using this compound as a precursor to synthesize ligands for the construction of coordination polymers and MOFs. mdpi.comresearchgate.netresearchgate.net These materials have potential applications in gas storage, catalysis, and chemical separations. The pyrazine moiety itself can act as a coordinating ligand. mdpi.compreprints.org

Self-Healing Materials: Incorporating the pyrazine unit into polymer backbones where reversible bonds can be formed, leading to materials with self-healing capabilities. The cross-linking ability of the bis(chloromethyl) groups is central to creating the necessary network structure.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While the primary reactivity of the chloromethyl groups is well-understood (e.g., nucleophilic substitution), there is significant scope for exploring new and unprecedented chemical transformations. Such discoveries can open up entirely new synthetic pathways and lead to the creation of novel molecular architectures.

Future research should focus on:

C-H Functionalization: Developing methods for the direct functionalization of the C-H bonds on the pyrazine ring of this compound or its derivatives. mdpi.comnih.gov This would allow for the late-stage modification of the molecule, providing rapid access to a diverse range of compounds.

Catalytic Cross-Coupling Reactions: Expanding the scope of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) using the chloromethyl groups as electrophilic partners. This can be used to attach a wide variety of functional groups and build complex molecular systems.

Macrocyclization Reactions: Utilizing this compound as a key component in the synthesis of novel macrocycles. beilstein-journals.org The defined geometry of the pyrazine unit can act as a rigid corner element in the construction of large, shape-persistent macrocyclic structures with unique host-guest properties.

De-novo Heterocycle Synthesis: Using the di-functional nature of the molecule to react with various dinucleophiles to construct novel fused heterocyclic systems.

Interdisciplinary Applications beyond Traditional Chemical Synthesis

The unique electronic and structural features of the pyrazine ring suggest that derivatives of this compound could find applications in fields beyond traditional organic synthesis.

Promising interdisciplinary avenues include:

Medicinal Chemistry and Chemical Biology: Pyrazine is a key scaffold in several approved drugs. mdpi.comnih.gov this compound can serve as a versatile starting material for creating libraries of novel compounds to be screened for biological activity against various diseases. mdpi.comrsc.org The biological activities of other pyrazine-containing compounds suggest potential antimicrobial or other therapeutic properties. nih.govresearchgate.net

Materials Science and Electronics: The electron-deficient nature of the pyrazine ring makes it an interesting component for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Polymers and oligomers containing the 2,5-pyrazinediyl unit could exhibit useful charge-transport properties.

Agrochemicals: The pyrazine scaffold is present in some agrochemicals. New derivatives could be synthesized and tested for herbicidal, fungicidal, or insecticidal activity.

Collaborative Research for Accelerated Discovery and Application

To fully exploit the potential of this compound, a highly collaborative research approach is essential. The complexity of moving from a basic chemical building block to a functional material or a bioactive compound requires a convergence of expertise from multiple disciplines.

Key areas for collaboration include:

Synthetic and Computational Chemistry: Computational chemists can model reaction pathways, predict reactivity, and design new target molecules with desired electronic or steric properties, thereby guiding the efforts of synthetic chemists to be more efficient and targeted.

Materials Science and Engineering: Collaboration between polymer chemists and materials scientists is crucial for designing, synthesizing, and characterizing new materials, and for fabricating and testing devices based on these materials.

Chemistry and Biology/Pharmacology: Partnerships between synthetic chemists and biologists are necessary to design and screen new pyrazine derivatives for therapeutic or agrochemical applications and to understand their mechanisms of action.

Advanced Characterization Techniques for In-situ Monitoring of Reactions